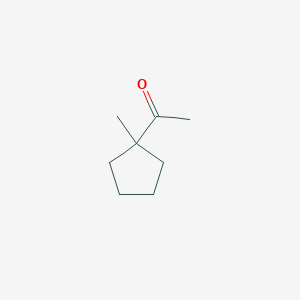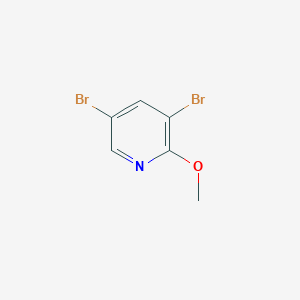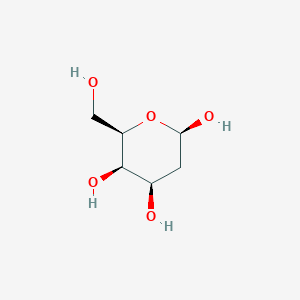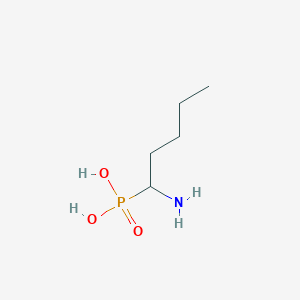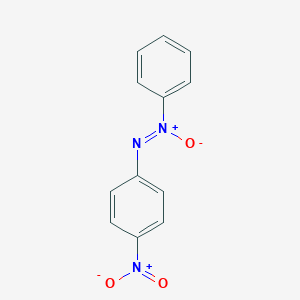
5-Chlorobenzofuran-2-carboxylic acid
Descripción general
Descripción
5-Chlorobenzofuran-2-carboxylic acid (5-CBA) is a carboxylic acid that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 175.54 g/mol and a melting point of 88-90°C. 5-CBA is an important intermediate in the synthesis of many organic compounds, such as pharmaceuticals and agrochemicals. It is also a key component in the synthesis of several other compounds, such as polymers, dyes, and fragrances. 5-CBA has several applications in scientific research, ranging from biochemical and physiological studies to drug development and environmental studies.
Aplicaciones Científicas De Investigación
Production of Acid Chloride Derivatives
Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield, which are useful intermediates for the production of furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Biosynthesis of Furan-Based Carboxylic Acids
Recombinant Escherichia coli HMFOMUT can be used for the selective oxidation of biomass-derived furans into furan-based carboxylic acids, indicating potential industrial applications (Wang, Gong, & He, 2020).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
A dual-enzyme cascade system can be used for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, a process with potential applications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Chlorination of Tetrahydrofuran-2-Carboxylic Acid Esters
The photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters leads primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters, which are useful in various chemical syntheses (Zhuk et al., 1979).
Carbapenem Biosynthesis
The biosynthetic pathway of carbapenem, an antibiotic, involves the use of carboxylic acids and demonstrates the role of specific enzymes in the ring stereoinversion process from L-proline (Stapon, Li, & Townsend, 2003).
Cross-Coupling Reactions in Organic Synthesis
The carboxylic acid anion moiety can be used as a directing group in cross-coupling reactions, showing the versatility of carboxylic acids in organic synthesis (Houpis et al., 2010).
Synthesis of Furan Derivatives
Various methods for the synthesis of furan derivatives, including 5-nitrofuran-2-carboxylic acid and 5-fluorofuran-2-carboxylic acid, are explored, highlighting the importance of furan carboxylic acids in chemical synthesis (Krapivin, Badovskaya, & Kul'nevich, 1975); (Song, Lin, & Jiang, 2011).
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to interact with various biological targets, leading to a wide array of biological activities
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial properties
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-chloro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXAHRPACNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359089 | |
| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10242-10-1 | |
| Record name | 5-Chloro-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorobenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

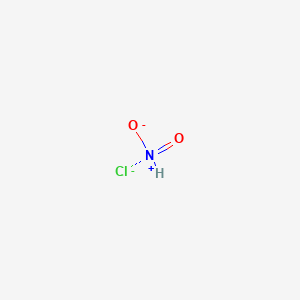
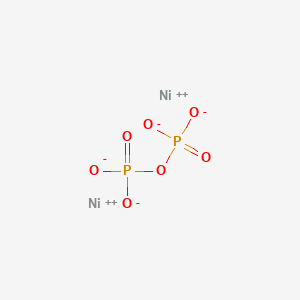
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)



